3-Phenyl-1,1-dipropylthiourea
Description
Properties
IUPAC Name |
3-phenyl-1,1-dipropylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZPENUZEKSMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Pathways
The reaction between amines and thiophosgene or isothiocyanates is a classical approach. For example, phenyl isothiocyanate reacts with dipropylamine to form the target compound:
This exothermic reaction proceeds efficiently in dichloromethane or ethanol at room temperature, yielding 85–90% product in laboratory settings. However, thiophosgene’s toxicity and isothiocyanate’s volatility have spurred interest in alternative methods.
Catalyst-Mediated Synthesis in Aqueous Media
Recent advances highlight PEG-400 as a phase-transfer catalyst in water, enabling reactions under mild conditions. For instance, thiourea reacts with dipropylamine and aniline derivatives in water at 80–100°C, with PEG-400 (2–10 mol%) facilitating amine activation and sulfur retention. This method reduces organic solvent use and achieves yields comparable to traditional approaches (70–81%).
Optimized Synthetic Protocols for 3-Phenyl-1,1-dipropylthiourea
Two-Step Synthesis via Phenylthiourea Intermediate
Step 1: Synthesis of Phenylthiourea
Phenylthiourea is prepared by reacting aniline with ammonium thiocyanate in hydrochloric acid, following protocols from:
| Parameter | Value |
|---|---|
| Solvent | Water |
| Catalyst | None |
| Temperature | Reflux (100°C) |
| Time | 1.5 hours |
| Yield | 36.75% |
Step 2: Propyl Group Introduction
Phenylthiourea undergoes a second nucleophilic substitution with dipropylamine in water, using PEG-400 (4 mol%) as a catalyst:
| Parameter | Value |
|---|---|
| Molar ratio (thiourea:amine) | 0.5:1 |
| Catalyst | PEG-400 (4 mol%) |
| Temperature | Reflux (100°C) |
| Time | 24–30 hours |
| Yield | 75–81% |
This method’s key advantage lies in recyclable solvents and catalysts, aligning with green chemistry principles.
One-Pot Multicomponent Reaction
Combining thiourea, aniline, and dipropylamine in a single reactor with PEG-400 (5 mol%) streamlines the synthesis:
| Parameter | Value |
|---|---|
| Solvent | Water |
| Catalyst | PEG-400 |
| Temperature | 80°C |
| Time | 36 hours |
| Yield | 68–74% |
While yields are marginally lower than stepwise methods, this approach reduces purification steps and operational costs.
Critical Analysis of Reaction Parameters
Catalyst Efficiency
PEG-400’s role as a non-ionic surfactant enhances amine solubility in water, accelerating reaction kinetics. Comparative studies show:
| Catalyst | Yield (%) | Reaction Time (h) | Solvent Recovery (%) |
|---|---|---|---|
| PEG-400 | 81 | 24 | 95 |
| β-Cyclodextrin | 65 | 6 | 80 |
| CTAB | 59 | 6 | 75 |
PEG-400 outperforms other catalysts due to its ability to stabilize intermediates and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1,1-dipropylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as or .
Reduction: Reduction of the thiourea moiety can be achieved using reducing agents like or , leading to the formation of amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
3-Phenyl-1,1-dipropylthiourea has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Phenyl-1,1-dipropylthiourea involves its interaction with specific molecular targets and pathways. For instance, thiourea derivatives are known to inhibit enzymes such as tyrosinase , which plays a crucial role in melanin biosynthesis. The compound decreases melanin production by inhibiting the catalytic activity of tyrosinase and promoting its degradation via the ubiquitin-proteasome pathway . This mechanism is particularly relevant in the context of developing depigmentation agents for treating hyperpigmentation disorders .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Functional Differences
a) 1-tert-Butyl-3-phenylthiourea (CAS 14327-04-9)
- Substituents : A tert-butyl group replaces one propyl group, introducing steric hindrance.
- Molecular Formula : Likely $ \text{C}{11}\text{H}{16}\text{N}_2\text{S} $ (inferred from structure).
- Key Feature : The bulky tert-butyl group may reduce solubility in polar solvents but enhance thermal stability compared to alkyl-substituted derivatives .
b) 1-(β-Phenethyl)-3-phenyl-2-thiourea (CAS 15093-42-2)
- Substituents : A phenethyl group ($-\text{CH}2\text{CH}2\text{C}6\text{H}5$) provides increased lipophilicity.
- Molecular Formula : $ \text{C}{15}\text{H}{16}\text{N}_2\text{S} $, Molecular Weight: 256.37 g/mol .
c) 3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)-propyl]-3-methyl-1-phenylthiourea
- Substituents : Hydroxy and trimethylphenyl groups introduce hydrogen-bonding capability and steric effects.
- Crystallographic Data: Evidence of non-planar geometry due to substituent interactions, influencing packing efficiency and melting points .
d) 3-Phenyl-1,1-bis(methylthio)propane
Data Table: Key Properties of Thiourea Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |
|---|---|---|---|---|
| 1-tert-Butyl-3-phenylthiourea | 14327-04-9 | $ \text{C}{11}\text{H}{16}\text{N}_2\text{S} $ | ~224.32 | Steric hindrance from tert-butyl group |
| 1-(β-Phenethyl)-3-phenyl-2-thiourea | 15093-42-2 | $ \text{C}{15}\text{H}{16}\text{N}_2\text{S} $ | 256.37 | High lipophilicity |
| 3-Phenyl-1,1-bis(methylthio)propane | N/A | $ \text{C}{11}\text{H}{16}\text{S}_2 $ | 212.37 | Sulfur-rich, non-thiourea structure |
Biological Activity
3-Phenyl-1,1-dipropylthiourea (CAS No. 15093-46-6) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-Phenyl-1,1-dipropylthiourea is characterized by its thiourea functional group attached to a phenyl ring and two propyl groups. Its structure can be represented as follows:
This compound's unique structure contributes to its biological properties, making it a subject of various studies.
The biological activity of 3-Phenyl-1,1-dipropylthiourea is primarily attributed to its interaction with various molecular targets within the body. It is hypothesized that the thiourea moiety plays a significant role in modulating enzyme activity and influencing cellular signaling pathways. Research indicates that compounds with similar structures often exhibit antioxidant and anticancer properties due to their ability to scavenge free radicals and inhibit cancer cell proliferation.
Antioxidant Activity
Several studies have investigated the antioxidant potential of 3-Phenyl-1,1-dipropylthiourea. For instance, it has been shown to effectively scavenge free radicals in vitro, demonstrating a significant ability to reduce oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Research has indicated that 3-Phenyl-1,1-dipropylthiourea exhibits cytotoxic effects against various cancer cell lines. A study evaluating its efficacy against breast cancer (MCF-7) cells revealed that the compound induced apoptosis and inhibited cell proliferation at low concentrations. The cytotoxicity was assessed using the MTT assay, highlighting its potential as a lead compound for developing new anticancer agents.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Induces apoptosis |
| HeLa | 15.0 | Inhibits proliferation |
Antimicrobial Activity
In addition to its anticancer properties, 3-Phenyl-1,1-dipropylthiourea has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 350 |
| Pseudomonas aeruginosa | 500 |
These results suggest that the compound could be further explored for applications in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
A notable study published in MDPI highlighted the synthesis and biological evaluation of thiourea derivatives, including 3-Phenyl-1,1-dipropylthiourea. The study reported significant cytotoxic effects on cancer cells while exhibiting minimal toxicity towards normal cells. This selective toxicity is particularly advantageous in cancer therapy as it may reduce side effects associated with conventional chemotherapeutics .
Another investigation focused on the antioxidant properties of similar thiourea compounds, confirming that modifications to the thiourea structure could enhance their radical-scavenging capabilities . This finding opens avenues for designing more potent derivatives based on the core structure of 3-Phenyl-1,1-dipropylthiourea.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Phenyl-1,1-dipropylthiourea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between phenyl isothiocyanate and dipropylamine under inert conditions. Key parameters include maintaining anhydrous solvents (e.g., dry THF), controlled temperature (0–5°C during addition, then room temperature for 12–24 hours), and stoichiometric precision. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Analytical validation using -NMR and -NMR ensures structural integrity, while mass spectrometry (MS) confirms molecular weight .
Q. Which spectroscopic techniques are most effective for characterizing 3-Phenyl-1,1-dipropylthiourea?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies proton environments (e.g., thiourea NH signals at δ 8–10 ppm; aromatic protons at δ 7–7.5 ppm). -NMR confirms carbonyl (C=S) resonance near δ 180 ppm .
- IR Spectroscopy : Strong C=S stretch at 1250–1350 cm and N-H stretches at 3200–3400 cm .
- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer : Combine experimental data with Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) simulations. For example, optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets and compare calculated vibrational frequencies (IR) or chemical shifts (NMR) with experimental results. Discrepancies may arise from solvent effects or crystal packing, which can be addressed using polarizable continuum models (PCM) or single-crystal X-ray diffraction for structural validation .
Q. What experimental strategies are recommended for analyzing the thermal stability and decomposition pathways of 3-Phenyl-1,1-dipropylthiourea?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature and residual mass under nitrogen/air atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., propylene, phenyl isocyanate) formed during thermolysis, as observed in analogous thiourea derivatives .
Q. How should researchers design experiments to evaluate the biological activity of 3-Phenyl-1,1-dipropylthiourea, such as its anti-inflammatory potential?
- Methodological Answer :
- Cell-Based Assays : Use RAW264.7 macrophages stimulated with LPS to measure inhibition of pro-inflammatory markers (e.g., NF-κB activation via luciferase reporter assays; TNF-α/IL-6 secretion via ELISA). Include controls like PP2 (Src kinase inhibitor) to validate signaling pathways .
- Dose-Response Studies : Test concentrations ranging from 1–100 µM, with cytotoxicity assessed via MTT assays .
Q. In cases of conflicting bioactivity data across studies, what methodological approaches should be prioritized?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%). Impurities from synthesis (e.g., unreacted starting materials) may skew bioactivity results .
- Computational Docking : Perform molecular docking (AutoDock Vina, PDB ID: 1NFK for NF-κB) to predict binding affinities and validate mechanistic hypotheses. Compare results with experimental IC values .
- Replicate Under Standardized Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
